
Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a naphthalene ring, a neopentylamino group, and a phenyl carbonate group, which contribute to its unique chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-ol with a suitable carbonate precursor in the presence of a base. The neopentylamino group is introduced through a nucleophilic substitution reaction, where neopentylamine reacts with an intermediate compound to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, purification steps like recrystallization or chromatography are used to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the neopentylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, reduced naphthalene compounds, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Wirkmechanismus
The mechanism of action of Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-2-yl(phenyl)methanone
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- N-(4-((naphthalen-2-ylmethylene)amino)phenyl)acetamide
Uniqueness
Naphthalen-2-yl(4-((neopentylamino)methyl)phenyl)carbonate is unique due to the presence of the neopentylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired, distinguishing it from other similar naphthalene derivatives.
Eigenschaften
Molekularformel |
C23H25NO3 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
[4-[(2,2-dimethylpropylamino)methyl]phenyl] naphthalen-2-yl carbonate |
InChI |
InChI=1S/C23H25NO3/c1-23(2,3)16-24-15-17-8-11-20(12-9-17)26-22(25)27-21-13-10-18-6-4-5-7-19(18)14-21/h4-14,24H,15-16H2,1-3H3 |
InChI-Schlüssel |
UIALWJJGDVUBQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CNCC1=CC=C(C=C1)OC(=O)OC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


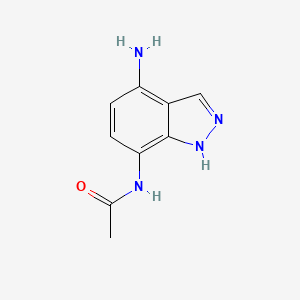
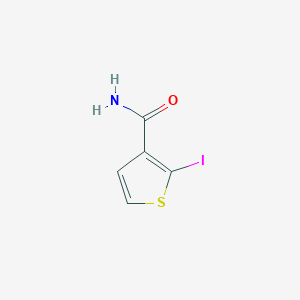
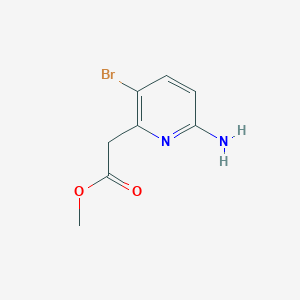
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)

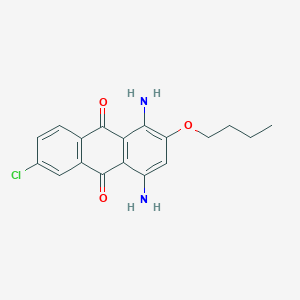

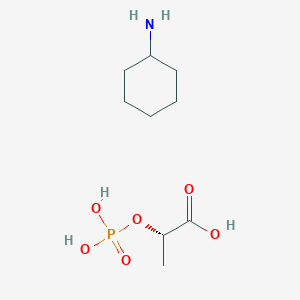
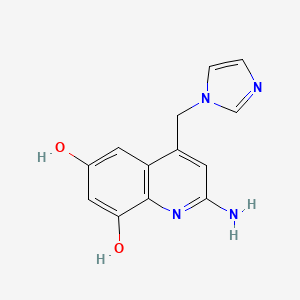

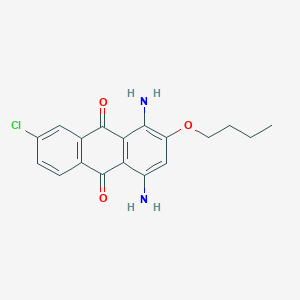
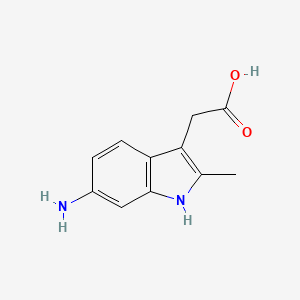
![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)
